

Spectroscopic Profile of Paniculidine B: A Technical Guide

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Compound of Interest

Compound Name: *Paniculidine B*

Cat. No.: *B044587*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Paniculidine B**, an indole alkaloid isolated from *Murraya paniculata*. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Paniculidine B is an indole alkaloid with the chemical formula $C_{14}H_{19}NO_2$ and a molecular weight of 233.31 g/mol. Its structure features a methoxyindole core linked to a methylbutan-1-ol side chain.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Paniculidine B**, which are essential for its unambiguous identification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Ion	m/z (Experimental)	m/z (Calculated)	Formula
[M+H] ⁺	Not Available	234.1494	C ₁₄ H ₂₀ NO ₂ ⁺
High-Resolution EI-MS	m/z	Relative Intensity (%)	Assignment
	233.1416	25	M ⁺
	202	100	[M - CH ₂ OH] ⁺
	188	38	
	173	35	
	158	44	

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Paniculidine B** was recorded as a thin film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong	O-H stretch (hydroxyl group)
2950, 2850	Medium	C-H stretch (aliphatic)
1610, 1460	Medium	C=C stretch (aromatic ring)
1330	Medium	C-N stretch
1080	Strong	C-O stretch (hydroxyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data were recorded in CDCl₃.

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
0.98	d	6.6	3H	H-5'
1.50-1.65	m	2H	H-3'	
1.80	m	1H	H-4'	
2.78	t	7.7	2H	H-2'
3.52	dd	10.6, 6.6	1H	H-1'a
3.58	dd	10.6, 5.2	1H	H-1'b
4.07	s	3H	N-OCH ₃	
6.88	s	1H	H-2	
7.18	t	7.5	1H	H-6
7.27	t	7.5	1H	H-5
7.59	d	7.9	1H	H-4
7.64	d	7.9	1H	H-7

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

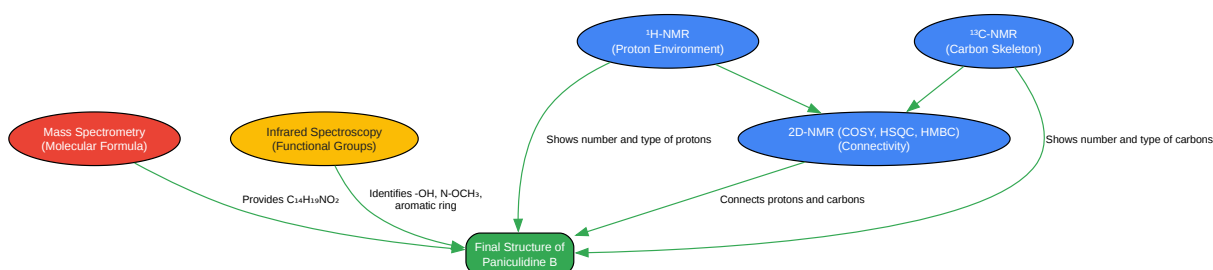
Chemical Shift (δ , ppm)	Assignment
19.8	C-5'
31.0	C-3'
31.6	C-2'
37.8	C-4'
65.0	N-OCH ₃
67.8	C-1'
100.9	C-2
109.2	C-7
114.3	C-3
119.5	C-4
119.8	C-5
122.2	C-6
130.4	C-3a
137.9	C-7a

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.

Isolation of Paniculidine B

The workflow for the isolation of **Paniculidine B** from its natural source, *Murraya paniculata*, typically involves several chromatographic steps.



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